molecular formula C18H16ClNO4S B2827165 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxybenzamide CAS No. 863007-33-4

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxybenzamide

Cat. No. B2827165
CAS RN: 863007-33-4
M. Wt: 377.84
InChI Key: KJGMMBGXEAMXEH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxybenzamide is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. This compound is also known as ML347 and has been synthesized using various methods.

Mechanism of Action

ML347 inhibits the activity of USP2 by binding to its catalytic site. This leads to the stabilization of its substrate proteins, which in turn leads to their degradation by the proteasome. This mechanism of action has been studied in detail using various biochemical and biophysical techniques such as X-ray crystallography, fluorescence spectroscopy, and mass spectrometry.
Biochemical and Physiological Effects:
ML347 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, ML347 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Advantages and Limitations for Lab Experiments

ML347 has several advantages for lab experiments. It is a potent and selective inhibitor of USP2, which makes it a valuable tool for studying the role of USP2 in various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of ML347 is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on ML347. One of the areas of interest is the development of more potent and selective inhibitors of USP2 for use in cancer treatment. Another direction is the study of the role of USP2 in other diseases such as cardiovascular disease and diabetes. In addition, the development of new synthetic methods for ML347 and its analogs could lead to the discovery of new compounds with potential therapeutic applications.
Conclusion:
In conclusion, ML347 is a chemical compound that has been extensively studied for its potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ML347 has shown great promise as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases, and further research in this area is warranted.

Synthesis Methods

The synthesis method of ML347 involves the reaction of 4-chloroaniline, 4-methoxybenzoic acid, and 2,3-dihydrothiophene-1,1-dioxide in the presence of a coupling reagent. The reaction is carried out in the presence of a base and a solvent, which is typically an organic solvent such as dichloromethane or chloroform. The reaction mixture is then purified using column chromatography to obtain the final product, ML347.

Scientific Research Applications

ML347 has been extensively studied for its potential applications in various fields of research. It has been found to be a potent inhibitor of the enzyme USP2, which is involved in the regulation of various cellular processes such as DNA repair, cell cycle progression, and apoptosis. ML347 has been used to study the role of USP2 in cancer progression and its potential as a therapeutic target for cancer treatment. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-24-17-8-2-13(3-9-17)18(21)20(15-6-4-14(19)5-7-15)16-10-11-25(22,23)12-16/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGMMBGXEAMXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxybenzamide

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